2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine
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Overview
Description
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine is an organic compound with the molecular formula C14H13NS It features a pyridine ring substituted with a phenylprop-2-en-1-yl group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 3-phenylprop-2-en-1-thiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenylpyridine: Similar structure but lacks the sulfanyl and phenylprop-2-en-1-yl groups.
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline: Similar structure but with an aniline group instead of a pyridine ring.
Uniqueness
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine is unique due to the presence of both a pyridine ring and a phenylprop-2-en-1-yl group connected via a sulfur atom. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-2-7-13(8-3-1)9-6-12-16-14-10-4-5-11-15-14/h1-11H,12H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADTEIITQQHDN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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